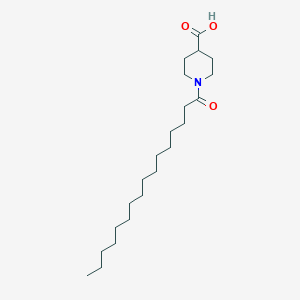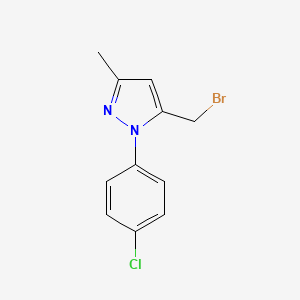
5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 4-chlorobenzyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include primary amines.
科学的研究の応用
5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, leading to the inhibition of their function .
類似化合物との比較
Similar Compounds
5-Bromomethyl-3-(4-chlorophenyl)isoxazole: Similar in structure but contains an isoxazole ring instead of a pyrazole ring.
4-(Bromomethyl)-5-methyl-3-phenylisoxazole: Contains a phenyl group instead of a chlorophenyl group.
Uniqueness
5-Bromomethyl-3-methyl-n-(4-chlorophenyl)pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both bromomethyl and chlorophenyl groups enhances its reactivity and potential for diverse applications.
特性
分子式 |
C11H10BrClN2 |
|---|---|
分子量 |
285.57 g/mol |
IUPAC名 |
5-(bromomethyl)-1-(4-chlorophenyl)-3-methylpyrazole |
InChI |
InChI=1S/C11H10BrClN2/c1-8-6-11(7-12)15(14-8)10-4-2-9(13)3-5-10/h2-6H,7H2,1H3 |
InChIキー |
PTBLURLQFFJTHZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)CBr)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]-4-[5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazol-4-yl]pyrimidin-2-amine](/img/structure/B13980737.png)
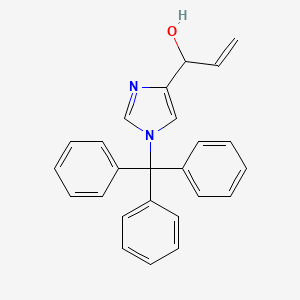
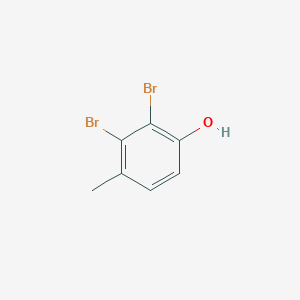
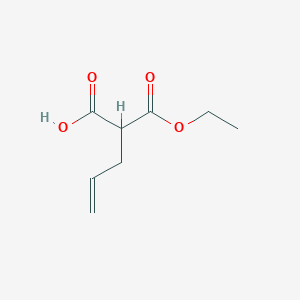
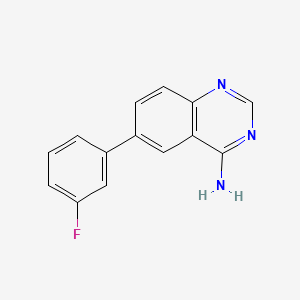
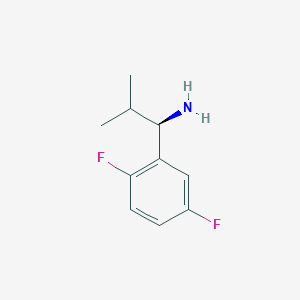
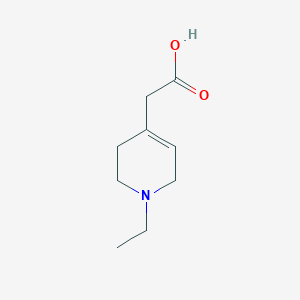
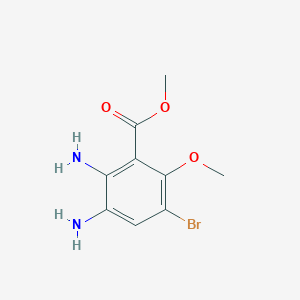
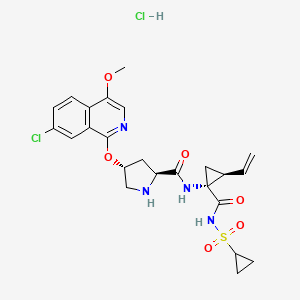
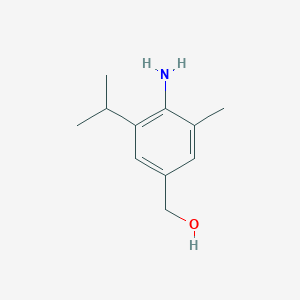
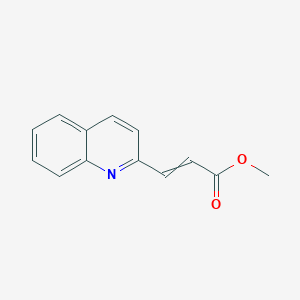
![3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)
![4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13980812.png)
